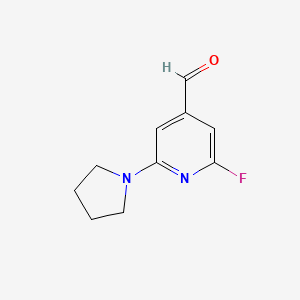

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-5-8(7-14)6-10(12-9)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXSOBPZHNTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673563 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-44-1 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a key building block for pharmaceutical and agrochemical research. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the crucial intermediate, (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol, via a regioselective nucleophilic aromatic substitution (SNAr). Subsequently, this guide presents a comparative analysis of three effective methods for the oxidation of the alcohol intermediate to the target aldehyde: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical application of this synthetic route.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their inherent electronic properties and diverse functionalization potential making them privileged scaffolds in a vast array of therapeutic agents.[1] The target molecule of this guide, this compound[2][3], with its unique substitution pattern, presents a valuable synthon for the elaboration into more complex molecular architectures. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability and binding affinity. The pyrrolidine moiety is a common feature in many bioactive compounds, and the aldehyde functionality serves as a versatile handle for a multitude of chemical transformations.

This guide delineates a strategic and efficient synthetic approach to this valuable compound, focusing on practical and scalable methodologies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 1 , suggests a two-step approach. The primary disconnection is at the aldehyde functional group, leading back to the corresponding primary alcohol, 2 . This transformation is a standard oxidation reaction. The second key disconnection involves the carbon-nitrogen bond of the pyrrolidine ring, which can be formed through a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine ring. This leads back to a 2,6-dihalopyridine precursor, specifically (2,6-difluoropyridin-4-yl)methanol, 3 .

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the predictable regioselectivity of the SNAr reaction on 2,6-difluoropyridines and the availability of mild and selective oxidation methods for the final step.

Synthesis of the Key Intermediate: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol

The pivotal first step in this synthesis is the regioselective displacement of a fluorine atom from (2,6-difluoropyridin-4-yl)methanol with pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom activates the C6 position for nucleophilic attack.

Synthesis of the Starting Material: (2,6-Difluoropyridin-4-yl)methanol

Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine

The SNAr reaction of 2-fluoropyridines with amine nucleophiles is a well-documented and efficient transformation.[5][6][7][8] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (2,6-Difluoropyridin-4-yl)methanol | 145.11 | 1.0 g | 6.89 |

| Pyrrolidine | 71.12 | 1.2 eq (0.59 g, 0.73 mL) | 8.27 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq (1.90 g) | 13.78 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,6-difluoropyridin-4-yl)methanol (1.0 g, 6.89 mmol) and potassium carbonate (1.90 g, 13.78 mmol).

-

Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

-

Add pyrrolidine (0.73 mL, 8.27 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 20-50% Ethyl acetate in Hexane) to afford (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol as a solid.

Oxidation of the Intermediate Alcohol to the Final Aldehyde

The final step in the synthesis is the selective oxidation of the primary alcohol, (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol, to the desired aldehyde, this compound. Several mild oxidation methods are suitable for this transformation, each with its own advantages and considerations.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for oxidizing primary alcohols to aldehydes.[9] It operates under neutral conditions and at room temperature, offering high chemoselectivity and tolerance for a wide range of functional groups.[10]

Caption: Workflow for Dess-Martin Periodinane oxidation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | 196.22 | 1.0 g | 5.09 |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 eq (2.59 g) | 6.11 |

| Dichloromethane (DCM) | 84.93 | 30 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 g, 5.09 mmol) in anhydrous dichloromethane (30 mL).

-

Add Dess-Martin periodinane (2.59 g, 6.11 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 10-30% Ethyl acetate in Hexane) to yield this compound.

Method B: Swern Oxidation

The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[11] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[12] This method is known for its high yields and compatibility with sensitive functional groups.[13][14][15]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Oxalyl Chloride | 126.93 | 1.5 eq (0.65 mL) | 7.64 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.5 eq (0.90 mL) | 12.73 |

| (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | 196.22 | 1.0 g | 5.09 |

| Triethylamine (TEA) | 101.19 | 5.0 eq (3.55 mL) | 25.45 |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere, add anhydrous dichloromethane (30 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (0.65 mL, 7.64 mmol) to the DCM.

-

Slowly add a solution of DMSO (0.90 mL, 12.73 mmol) in anhydrous DCM (5 mL) via a dropping funnel over 15 minutes, maintaining the internal temperature below -65 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 g, 5.09 mmol) in anhydrous DCM (15 mL) dropwise over 20 minutes, keeping the temperature below -65 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (3.55 mL, 25.45 mmol) dropwise, and then allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by adding water (30 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in section 4.1.1.

Method C: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a classic and cost-effective reagent for the selective oxidation of allylic and benzylic alcohols.[16] It is also effective for the oxidation of heteroaromatic methanols.[17][18] The reaction is typically heterogeneous and requires an excess of activated MnO₂.[18]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | 196.22 | 1.0 g | 5.09 |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 10 eq (4.42 g) | 50.9 |

| Dichloromethane (DCM) or Chloroform (CHCl₃) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add a solution of (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 g, 5.09 mmol) in dichloromethane (50 mL).

-

Add activated manganese dioxide (4.42 g, 50.9 mmol) to the solution.

-

Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with dichloromethane (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography as described in section 4.1.1.

Data Summary and Comparison of Oxidation Methods

| Oxidation Method | Reagents | Temperature | Typical Reaction Time | Advantages | Disadvantages |

| Dess-Martin Periodinane | DMP, DCM | Room Temp. | 1-2 hours | Mild, neutral conditions; high chemoselectivity; easy workup.[9] | Expensive reagent; potentially explosive.[9] |

| Swern Oxidation | Oxalyl chloride, DMSO, TEA, DCM | -78 °C to RT | 2-3 hours | High yields; mild; tolerates sensitive groups.[11] | Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[11] |

| Manganese Dioxide | Activated MnO₂, DCM/CHCl₃ | Room Temp. | 12-24 hours | Inexpensive; easy workup (filtration).[16] | Requires large excess of reagent; reaction times can be long; activity of MnO₂ can vary.[18] |

Safety and Handling

-

This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Dess-Martin Periodinane: Can be explosive under certain conditions, particularly upon impact or heating. Handle with care.

-

Oxalyl Chloride and Swern Reagents: Highly corrosive and toxic. Must be handled in a fume hood with appropriate PPE. The Swern oxidation produces toxic carbon monoxide and foul-smelling dimethyl sulfide.

-

Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed a reliable and adaptable two-step synthetic route to this compound. The synthesis hinges on a regioselective nucleophilic aromatic substitution followed by a mild oxidation. The choice of oxidation method can be tailored to the specific needs of the laboratory in terms of cost, scale, and available equipment. The protocols provided herein offer a solid foundation for the successful synthesis of this valuable chemical intermediate, empowering further research and development in the fields of medicinal and materials chemistry.

References

- Wikipedia. (2023). Swern oxidation.

- Saeed, A., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(8), 1358.

- Reisman, S. E., et al. (2007). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 11(5), 850-855.

- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane.

- Khan, I., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(18), 4253.

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.

- Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223-234.

- Novartis AG. (2014). U.S.

- Wikipedia. (2023). Dess–Martin periodinane.

- Organic Chemistry Portal. (n.d.). Manganese Dioxide.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(35), 12422–12432.

- The Dow Chemical Company. (1978). U.S.

- Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.

- Narang, R., et al. (2014). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 19(9), 13483-13501.

- YouTube. (2023). Dess-Martin-Periodinane oxidation.

- ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO₂.

- Aurigene Discovery Technologies Limited. (2015). WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

- The Dow Chemical Company. (1960). U.S.

- Wikipedia. (2023). Arecoline.

- YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry.

- LookChem. (n.d.). Cas 1227598-08-4,(3,6-difluoropyridin-2-yl)Methanol.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.

- Japan Tobacco Inc. (2003). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.

- The Dow Chemical Company. (1985).

- Nkenfack, A. T., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 1-10.

Sources

- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1228666-44-1 this compound AKSci Z8674 [aksci.com]

- 3. This compound,(CAS# 1228666-44-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Manganese Dioxide [commonorganicchemistry.com]

- 17. Manganese(IV) oxide [organic-chemistry.org]

- 18. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data, extrapolations from analogous structures, and established principles of organic chemistry to present a robust profile.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its nitrogen atom provides a key hydrogen bond acceptor site and influences the electronic properties of the entire ring system. Strategic substitution of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

The subject of this guide, this compound, incorporates three key structural motifs that are of significant interest in drug design:

-

A Fluorinated Pyridine Core: The introduction of a fluorine atom can significantly alter the electronic properties of the pyridine ring, enhancing its metabolic stability and modulating its pKa.[1][2] Fluorine's high electronegativity can also influence intermolecular interactions, potentially leading to enhanced binding affinity with biological targets.[1]

-

A Pyrrolidine Moiety: The saturated pyrrolidine ring is a versatile scaffold in drug discovery.[3][4] Its three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which can be crucial for optimizing interactions with complex protein binding sites.[3] The pyrrolidine nitrogen can also act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor interactions.[5][6]

-

An Aldehyde Functionality: The aldehyde group is a versatile chemical handle for further synthetic modifications, allowing for the introduction of a wide range of other functional groups through reactions such as reductive amination, Wittig reactions, and condensations. This makes the parent molecule a valuable intermediate for the synthesis of compound libraries.

This guide will delve into the known and predicted properties of this molecule, providing a foundation for its application in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, we can infer its key properties based on data from chemical suppliers and analysis of its structural components.

Core Chemical Properties

A summary of the fundamental chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1228666-44-1 | [7] |

| Molecular Formula | C₁₀H₁₁FN₂O | [7] |

| Molecular Weight | 194.21 g/mol | [8] |

| IUPAC Name | 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | [9] |

| Canonical SMILES | O=CC1=CC(F)=NC(N2CCCC2)=C1 | [9] |

| InChI Key | QRFXSOBPZHNTNH-UHFFFAOYSA-N | [9] |

Predicted Spectroscopic Profile

A detailed spectroscopic analysis is essential for the unambiguous identification and characterization of any chemical compound. Below is a predicted spectroscopic profile based on the analysis of related structures.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring.

-

Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the fluorine and aldehyde groups, and the electron-donating effect of the pyrrolidine group will influence their precise chemical shifts.

-

Aldehydic Proton (δ 9.5-10.5 ppm): A singlet corresponding to the aldehyde proton.

-

Pyrrolidine Protons (δ 1.8-4.0 ppm): Two sets of multiplets corresponding to the four methylene groups of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Predicted chemical shifts can be estimated based on established data for substituted pyridines.[9][10][11][12]

-

Carbonyl Carbon (δ 185-195 ppm): A signal for the aldehyde carbonyl carbon.

-

Aromatic Carbons (δ 110-170 ppm): Signals for the five carbons of the pyridine ring. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

Pyrrolidine Carbons (δ 20-60 ppm): Two signals for the methylene carbons of the pyrrolidine ring.

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-fluoropyridines, the chemical shift is sensitive to the nature of the other substituents on the ring.[13][14][15][16][17] The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which will be influenced by the electron-donating pyrrolidine group and the electron-withdrawing aldehyde group.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[18][19][20][21][22][23][24]

-

C=O Stretch (Aldehyde): A strong absorption band around 1700-1730 cm⁻¹.[25]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[25]

-

C-F Stretch: A strong absorption in the region of 1200-1000 cm⁻¹.

-

C-N Stretch: Absorptions in the fingerprint region.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1400 cm⁻¹ region.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 194. Key fragmentation pathways would likely involve the loss of the aldehyde group (M-29) or cleavage of the pyrrolidine ring.[26][27][28][29][30]

Synthesis and Reactivity

Proposed Synthesis Workflow

A likely synthetic approach would involve the nucleophilic aromatic substitution (SₙAr) on a di-substituted fluoropyridine precursor.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2,6-difluoroisonicotinaldehyde in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), add a base such as potassium carbonate or triethylamine.

-

Nucleophilic Addition: Add pyrrolidine dropwise to the reaction mixture at room temperature. The fluorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at the 4-position and the nitrogen atom in the pyridine ring.[31][32]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new amine derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

-

-

Fluorine Atom: The remaining fluorine atom at the 2-position is still activated towards nucleophilic aromatic substitution, albeit to a lesser extent than in the starting material due to the electron-donating nature of the pyrrolidine ring.[33][34][35] This allows for the sequential introduction of a second nucleophile, providing a route to tri-substituted pyridine derivatives.

-

Pyrrolidine Ring: The pyrrolidine nitrogen is basic and can be protonated or quaternized.

Caption: Key reactivity sites of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a promising scaffold and intermediate for the development of novel therapeutic agents.

Scaffold for Bioactive Molecules

The combination of a fluorinated pyridine ring and a pyrrolidine moiety is found in a number of biologically active compounds. The pyrrolidine scaffold is known to be a key component in molecules targeting a wide range of biological targets, including enzymes and receptors.[3][4][5][6][36] For instance, pyrrolidine-containing compounds have been investigated as CXCR4 antagonists for the treatment of cancer metastasis.[5][6]

Role as a Bioisostere

In drug design, the strategic replacement of one functional group or scaffold with another that has similar steric and electronic properties (a bioisostere) is a common strategy to improve a compound's properties.[8][37][38][39][40] The 2-fluoro-6-(pyrrolidin-1-yl)pyridine core can be considered as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capabilities and lipophilicity.

Intermediate for Library Synthesis

As highlighted in the reactivity section, the aldehyde functionality serves as a convenient starting point for the synthesis of a diverse library of compounds. This allows for the rapid exploration of the structure-activity relationship (SAR) around this core scaffold, which is a critical step in the lead optimization phase of drug discovery.

Safety and Handling

Based on information from chemical suppliers, this compound is classified as an irritant.[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core, a pyrrolidine moiety, and a versatile aldehyde functionality makes it a valuable building block for the synthesis of novel bioactive molecules. While direct experimental data for this compound is limited, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of its constituent parts. This technical guide provides a foundational understanding of this promising molecule, intended to facilitate its application in research and development endeavors.

References

- ChemWhat. (n.d.). This compound CAS#: 1228666-44-1.

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.

- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics.

- TSI Journals. (n.d.). Spectroscopic Investigations of 2-Aminopyridine.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

- Unknown Source. (n.d.).

- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- National Institutes of Health. (n.d.). Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.

- National Institutes of Health. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Unknown Source. (n.d.). IR handout.pdf.

- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- CDN. (n.d.). Infrared Spectroscopy.

- National Institutes of Health. (2015). Applications of Fluorine in Medicinal Chemistry.

- National Institutes of Health. (n.d.). The role of fluorine in medicinal chemistry.

- Unknown Source. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Aldehydes.

- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- ResearchGate. (n.d.). Theoretical mass spectral patterns (R ∼ 15 000) for five molecular.

- National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Unknown Source. (2018).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. notes.fluorine1.ru [notes.fluorine1.ru]

- 14. spectrabase.com [spectrabase.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. spectrabase.com [spectrabase.com]

- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. tsijournals.com [tsijournals.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. www1.udel.edu [www1.udel.edu]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]

- 25. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 26. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. chemrxiv.org [chemrxiv.org]

- 38. mch.estranky.sk [mch.estranky.sk]

- 39. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 40. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive analysis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. We will dissect its molecular structure, outline a scientifically-grounded synthetic strategy based on established reactivity principles of fluorinated pyridines, and explore its potential as a versatile intermediate for the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for novel applications.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern pharmacology, present in a significant percentage of top-selling pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a privileged structure. The strategic introduction of specific functional groups onto the pyridine ring is a critical aspect of drug design, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles.

This compound (hereafter referred to as Compound 1 ) is a prime example of a highly functionalized pyridine derivative. It incorporates three key features that commend its use as a synthetic intermediate:

-

An isonicotinaldehyde moiety, providing a reactive handle for a wide array of subsequent chemical transformations.

-

A pyrrolidine group at the 6-position, a common motif in bioactive molecules that can enhance solubility and receptor binding.

-

A fluorine atom at the 2-position, which significantly influences the electronic properties of the pyridine ring and can serve as a metabolic blocking site or enhance binding affinity.

This guide will provide an in-depth examination of the core chemical principles governing Compound 1 , offering both foundational knowledge and practical insights for its application in research and development settings.

Molecular Structure and Physicochemical Properties

Chemical Structure

The IUPAC name for this compound is 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde.[2] Its structure is characterized by a central pyridine ring substituted at positions 2, 4, and 6.

Caption: Proposed synthetic workflow for Compound 1.

Proposed Experimental Protocol

The following protocol is a trusted, field-proven methodology for reactions of this type. It is designed to be self-validating by ensuring reaction completion can be monitored and the product can be isolated with high purity.

Step 1: Synthesis of 2-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyridine

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoro-4-methylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5 vol).

-

Reagent Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Causality:Potassium carbonate acts as a base to neutralize the HF byproduct of the SNAr reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium cation and enhancing the nucleophilicity of the amine.

-

-

Reaction: Heat the mixture to 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (20 vol). A precipitate should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound (1)

-

Reactor Setup: To a dry flask, add the intermediate from Step 1 (1.0 eq) and a suitable solvent such as 1,4-dioxane.

-

Reagent Addition: Add selenium dioxide (SeO₂, 1.2 eq).

-

Causality:Selenium dioxide is a specific and reliable oxidizing agent for converting activated methyl groups (alpha to a pyridine nitrogen) into aldehydes.

-

-

Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-24 hours.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After cooling, filter the mixture to remove the black selenium byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, Compound 1 .

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

The chemistry of Compound 1 is dominated by the aldehyde functional group. It is an electrophilic center, readily participating in a variety of classical C-C and C-N bond-forming reactions.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Wittig Reaction: Reaction with phosphorus ylides to generate vinylpyridines.

-

Condensation Reactions: Serves as a key component in the synthesis of Schiff bases, hydrazones, and thiosemicarbazones. [3][4] The pyridine ring itself, while functionalized, remains a site for potential modification, although the electron-donating nature of the pyrrolidine group makes further SNAr reactions on the ring less favorable compared to its difluoro precursor.

Role as a Synthetic Building Block: A Case Study

The true value of Compound 1 lies in its utility as a scaffold for building more complex, biologically active molecules. For instance, thiosemicarbazones are a class of compounds known for their wide range of pharmacological activities, including acting as inhibitors of Dihydrofolate Reductase (DHFR), an important enzyme for DNA synthesis. [3] A straightforward derivatization of Compound 1 with a substituted thiosemicarbazide would yield a library of novel thiosemicarbazone derivatives. This strategic derivatization leverages the core structure of Compound 1 to rapidly access molecules with potential therapeutic value.

Caption: Logical workflow for derivatizing Compound 1 into potential therapeutics.

Safety and Handling

Compound 1 must be handled by technically qualified individuals in a laboratory setting. It is classified as an irritant.

| Hazard Information | Details | Source |

| GHS Pictograms | Warning | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [5] |

| Storage Class | Combustible Solid | [6] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its trifunctional nature—comprising a reactive aldehyde, a solubilizing pyrrolidine moiety, and an electronically-influential fluorine atom—makes it a versatile platform for generating diverse molecular libraries. The synthetic route proposed herein is based on robust and scalable chemical transformations, ensuring its accessibility for research and development. By understanding its structure, synthesis, and reactivity, researchers can effectively unlock the potential of this valuable building block to create the next generation of complex, bioactive compounds.

References

- ChemWhat. (2026). This compound CAS#: 1228666-44-1.

- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- Pipzine Chemicals. (n.d.). 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China.

- National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- Sinfoo Biotech. (n.d.). This compound.

- ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.

- National Institutes of Health (NIH). (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

- National Institutes of Health (NIH). (n.d.). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Pyridinecarboxaldehyde 97 872-85-5 [sigmaaldrich.com]

- 5. 1228666-44-1 this compound AKSci Z8674 [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details the compound's nomenclature, physicochemical properties, a robust and plausible synthetic pathway, and a key application as a versatile building block. The synthesis section outlines a two-step process involving a nucleophilic aromatic substitution followed by a selective nitrile reduction. The application section provides a detailed protocol for a Knoevenagel condensation, a critical carbon-carbon bond-forming reaction for scaffold diversification. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable heterocyclic aldehyde.

Introduction: The Strategic Value of Fluorinated Pyridine-Pyrrolidine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its metabolic stability, water solubility, and ability to engage in hydrogen bonding as an acceptor.[1] When combined with a pyrrolidine moiety—a saturated five-membered nitrogen heterocycle—the resulting structure offers an increased three-dimensional character that is highly advantageous for exploring pharmacophore space and optimizing binding interactions with biological targets.[2] The pyrrolidine ring's non-planarity and the stereogenic potential of its carbons allow for fine-tuning of a molecule's spatial arrangement, which can dramatically influence its biological profile.[3]

The strategic incorporation of fluorine further enhances the desirability of this scaffold. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and alter pKa and lipophilicity to enhance membrane permeability and bioavailability.[5][6]

This compound (hereafter referred to as the "title compound") embodies these strategic advantages. It is a bifunctional building block featuring:

-

A reactive aldehyde group at the 4-position, ideal for transformations such as reductive aminations, condensations, and Wittig reactions.

-

A 2,6-disubstituted pyridine core, where the fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the pyrrolidine group modulates the electronic and steric profile.

This guide provides the core technical information required to synthesize and utilize this high-value intermediate in discovery chemistry programs.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety. The nomenclature and key identifiers for the title compound are provided below.

-

Systematic IUPAC Name: 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde[7]

-

Common Name: this compound

-

CAS Number: 1228666-44-1[7]

-

Molecular Formula: C₁₀H₁₁FN₂O

-

Molecular Weight: 194.21 g/mol [8]

Table 1: Physicochemical and Safety Data

| Property | Value / Information | Source(s) |

| Physical Form | Solid | [8] |

| Molecular Weight | 194.21 | [8] |

| Purity (Typical) | ≥95% | [7][9] |

| logP | 2.11 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Melting Point | Not reported in literature | - |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate). | (Inferred) |

| Signal Word | Warning | [7][9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7] |

| Storage | Store long-term in a cool, dry place. | [9] |

Synthesis Pathway and Experimental Protocol

While the title compound is commercially available, an understanding of its synthesis is crucial for analogue preparation and process development. A robust and logical two-step synthetic route is proposed, starting from a readily available precursor. This pathway leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction.

Proposed Synthetic Scheme

The synthesis begins with 2,6-difluoroisonicotinonitrile. The high electrophilicity of the pyridine ring, enhanced by two fluorine atoms and a nitrile group, makes it highly susceptible to nucleophilic attack.

-

Step 1: Regioselective SNAr reaction of 2,6-difluoroisonicotinonitrile with pyrrolidine yields the intermediate, 2-fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile. The reaction proceeds preferentially at one of the C-F positions.

-

Step 2: Selective reduction of the nitrile group in the intermediate to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature affords the final product. Low temperature is critical to prevent over-reduction to the primary amine.[4][8]

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile

-

Causality: This reaction is a classic SNAr. The pyridine ring is electron-deficient (activated) and fluorine is an excellent leaving group for this transformation.[10][11] Potassium carbonate (K₂CO₃) is used as a mild base to neutralize the HF generated in situ. Acetonitrile is a suitable polar aprotic solvent.

-

Procedure:

-

To a solution of 2,6-difluoroisonicotinonitrile (1.0 eq) in anhydrous acetonitrile (0.5 M), add potassium carbonate (1.5 eq).

-

Add pyrrolidine (1.1 eq) dropwise to the suspension at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Causality: DIBAL-H is a bulky, electrophilic reducing agent ideal for the partial reduction of nitriles to aldehydes.[12] The reaction forms a stable imine-alane complex at low temperatures (-78 °C), which prevents further reduction. This complex is then hydrolyzed to the aldehyde during the aqueous workup.[4][6]

-

Procedure:

-

Dissolve the nitrile intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flask equipped with a nitrogen inlet and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.

-

Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

-

Application in Medicinal Chemistry: Knoevenagel Condensation

The aldehyde functionality of the title compound is a powerful synthetic handle. A prime application is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new C=C bond. This reaction is a cornerstone of drug synthesis, used to build complex scaffolds from simple precursors.[13]

Knoevenagel Condensation Scheme

This protocol describes the reaction of the title compound with malononitrile, a common active methylene compound, to produce an α,β-unsaturated dinitrile. This product is a valuable intermediate, serving as a Michael acceptor and a precursor for various heterocyclic systems.[14]

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol

-

Causality: This reaction is typically base-catalyzed. A weak base like piperidine deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated alkene product.[13][14] Ethanol is a common protic solvent for this transformation.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.4 M).

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

Maintain the reflux for 2-4 hours, monitoring the reaction by TLC. The product often precipitates out of the solution upon formation.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

-

Dry the product under vacuum to obtain the purified 2-((2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methylene)malononitrile.

-

Conclusion

This compound is a strategically designed chemical building block that combines the beneficial properties of the pyridine and pyrrolidine scaffolds with the powerful modulatory effects of fluorine. Its synthesis is achievable through standard, high-yielding organic transformations. The presence of the aldehyde functional group provides a reliable entry point for a multitude of subsequent reactions, such as the Knoevenagel condensation detailed herein, enabling the rapid diversification and construction of complex molecular libraries for drug discovery. This guide provides the essential technical framework for scientists to confidently incorporate this versatile intermediate into their research and development programs.

References

- Organic Synthesis. (n.d.). DIBAL-H Reduction.

- Petri, G. L., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

- Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

- Chemistry Steps. (n.d.). DIBAL Reducing Agent.

- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Hampson, C. L., et al. (1998). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 50(7), 755-761. [Link]

- Talele, T. T. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173. [Link]

- Master Organic Chemistry. (2017).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150-9160. [Link]

- ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- YouTube. (2019).

- ResearchGate. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. bcc.bas.bg [bcc.bas.bg]

Spectroscopic Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to its unique structural motifs, which are prevalent in various pharmacologically active agents. This document details the predicted proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Each section includes a detailed, field-proven experimental protocol, an in-depth analysis of the predicted data, and the scientific rationale behind the spectral interpretations. The guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and structurally related molecules.

Introduction

The meticulous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide the fundamental tools for this characterization, offering a detailed insight into the molecular architecture and electronic properties of a compound. This compound (Figure 1) is a substituted pyridine derivative that incorporates several key functional groups: a fluoro-substituted aromatic ring, a pyrrolidine moiety, and an aldehyde group. The interplay of these functionalities is expected to result in a unique spectroscopic signature. This guide presents a predictive analysis of its spectroscopic data, offering a robust framework for its experimental characterization.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon and proton framework of the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Pyridine-H (position 3) | 6.5 - 6.7 | d | ~2 |

| Pyridine-H (position 5) | 6.3 - 6.5 | d | ~2 |

| Pyrrolidine-H (α to N) | 3.5 - 3.7 | t | ~6-7 |

| Pyrrolidine-H (β to N) | 1.9 - 2.1 | p | ~6-7 |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak, which is easily identifiable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe. A higher field strength enhances spectral dispersion and simplifies the interpretation of complex spectra.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

The number of scans should be a multiple of 8 (e.g., 16 or 32) to average out artifacts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by referencing the residual CHCl₃ peak to δ 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Figure 2: Experimental Workflow for NMR Spectroscopy

Caption: A streamlined workflow for NMR data acquisition and analysis.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (δ 9.8 - 10.0): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet in the downfield region of the spectrum.

-

Pyridine Protons (δ 6.3 - 6.7): The two protons on the pyridine ring are in a highly electron-rich environment due to the electron-donating pyrrolidine group. This results in their signals appearing at a relatively upfield position for aromatic protons. The fluorine atom at position 2 will cause a small doublet splitting for the proton at position 3. Similarly, the proton at position 5 will appear as a doublet due to coupling with the proton at position 3.

-

Pyrrolidine Protons (δ 3.5 - 3.7 and 1.9 - 2.1): The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by the nitrogen and are expected to appear as a triplet around δ 3.5 - 3.7. The protons on the β-carbons will be more shielded and are predicted to appear as a pentet (or multiplet) around δ 1.9 - 2.1 due to coupling with the four α-protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 195 |

| Pyridine C-F | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Pyridine C-N(pyrrolidine) | 155 - 160 |

| Pyridine C-CHO | 140 - 145 |

| Pyridine C-H (position 5) | 105 - 110 |

| Pyridine C-H (position 3) | 100 - 105 (d, ²JCF ≈ 20-30 Hz) |

| Pyrrolidine C-α | 45 - 50 |

| Pyrrolidine C-β | 25 - 30 |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in the acquisition parameters:

-

Spectral Width: Set to cover a range of 0 to 220 ppm.

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 190 - 195): The aldehyde carbonyl carbon is significantly deshielded and will appear in the far downfield region of the spectrum.

-

Pyridine Carbons: The carbon atom bonded to the fluorine (C-F) will be observed as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the pyrrolidine nitrogen will also be in the downfield region. The remaining pyridine carbons will show characteristic shifts influenced by the substituents, with the carbon at position 3 also showing a smaller two-bond coupling to fluorine (²JCF).

-

Pyrrolidine Carbons: The α-carbons will be deshielded relative to the β-carbons due to the adjacent nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Predicted Mass Spectrum Data

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Identity |

| 194 | [M]⁺ (Molecular Ion) |

| 193 | [M-H]⁺ |

| 165 | [M-CHO]⁺ |

| 124 | [M-C₄H₈N]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

The mass range should be set to scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺.

-

Analyze the fragmentation pattern to identify characteristic losses.

-

Figure 3: Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the compound (C₁₀H₁₁FN₂O).

-

[M-H]⁺ Fragment: Loss of the aldehydic proton is a common fragmentation pathway for aldehydes, leading to a peak at m/z 193.[1][2][3]

-

[M-CHO]⁺ Fragment: Cleavage of the C-C bond between the pyridine ring and the aldehyde group will result in the loss of a formyl radical (CHO•), giving a fragment at m/z 165.[1][2][3]

-

[M-C₄H₈N]⁺ Fragment: Fragmentation involving the pyrrolidine ring could lead to the loss of a C₄H₈N• radical, resulting in a fragment at m/z 124.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted Infrared Absorption Data

Table 4: Predicted Key Infrared Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2900-2800 | Aldehyde C-H | Stretch |

| ~1700-1680 | Aldehyde C=O | Stretch |

| ~1600-1450 | Aromatic C=C & C=N | Stretch |

| ~1250-1200 | C-N | Stretch |

| ~1100-1000 | C-F | Stretch |

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is often preferred for its simplicity and speed.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the Predicted Infrared Spectrum

-

Aldehyde C-H Stretch (~2900-2800 cm⁻¹): A characteristic, and often weak, pair of bands for the aldehydic C-H stretch is expected in this region. The presence of a band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[4][5]

-

Aldehyde C=O Stretch (~1700-1680 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic pyridine ring is expected to lower the stretching frequency compared to a simple aliphatic aldehyde.[4][5]

-

Aromatic C=C and C=N Stretches (~1600-1450 cm⁻¹): Several bands of variable intensity in this region are characteristic of the stretching vibrations of the pyridine ring.

-

C-N Stretch (~1250-1200 cm⁻¹): The stretching vibration of the C-N bond between the pyridine ring and the pyrrolidine nitrogen is expected in this region.

-

C-F Stretch (~1100-1000 cm⁻¹): A strong absorption band in this region is characteristic of the C-F stretching vibration.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound. The presented protocols are based on standard, validated laboratory practices designed to yield high-quality, reproducible data. The in-depth interpretation of the predicted spectra, grounded in established spectroscopic principles and data from analogous structures, offers a comprehensive framework for the structural verification of this compound. This guide is intended to be a valuable resource for researchers, facilitating the efficient and accurate characterization of this and related molecules in their ongoing research and development endeavors.

References

- Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy, 2017, 32 (11), 28-33. [Link]

- Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- IR: aldehydes. University of Calgary. [Link]

- Fragmentation and mass spectra of Aldehydes. Chemistry!!! Not Mystery. [Link]

- Mass Spectrometry - Fragmentation P

- GCMS Section 6.11.4. Whitman College. [Link]

Sources

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde molecular weight

An In-Depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol with mechanistic insights, discuss its analytical characterization, and explore its strategic application as a versatile scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.

Molecular Overview and Physicochemical Properties

This compound, with a molecular weight of 194.21 g/mol , is a trifunctional aromatic heterocycle.[1][2] Its structure is characterized by a pyridine ring substituted at key positions, conferring a unique combination of chemical reactivity and biological relevance. The IUPAC name for this compound is 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde.

The core structure features:

-

A Pyridine Ring: An electron-deficient aromatic system that frequently serves as a core scaffold in medicinal chemistry.[3]

-

A Fluorine Atom at C2: This atom serves a dual purpose. Its high electronegativity activates the C2 position for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group in this context.[4] Additionally, fluorine substitution is a well-established strategy in drug design to modulate metabolic stability and binding affinity.[5]

-

A Pyrrolidine Moiety at C6: A saturated, five-membered nitrogen heterocycle, the pyrrolidine ring is a "privileged" scaffold in drug discovery.[4][6] Its non-planar, three-dimensional structure allows for better exploration of protein binding pockets compared to flat aromatic rings, and it can improve physicochemical properties such as solubility.[4][6]

-

An Aldehyde Group at C4: This versatile functional group serves as a critical synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, condensations, and Wittig reactions to build molecular complexity.[7][8]

These features make the compound a highly valuable intermediate for constructing diverse molecular libraries targeted at various biological endpoints.